(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid

Conformational Analysis Foldamer Design Peptidomimetics

Procure (2S,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid for its unique (2S,3R) stereochemistry and rigid bicyclo[2.2.2]octane scaffold. This constrained β-amino acid locks the backbone torsion angle, essential for stable foldamer helix formation and precise molecular recognition in enzyme inhibitors. Substitution with other diastereomers or flexible analogs compromises target affinity and conformational stability. Ideal for peptidomimetic design and asymmetric catalysis.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B11763091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CC2CCC1C(C2N)C(=O)O
InChIInChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8+/m0/s1
InChIKeyNVRDCPXNFPLOAM-RLXKETGRSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid: A Constrained β-Amino Acid Scaffold for Advanced Chemical Biology and Drug Discovery


(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid is a chiral, conformationally restricted bicyclic β-amino acid featuring a rigid bicyclo[2.2.2]octane scaffold [1]. This structural motif is a key element in numerous biologically active natural and synthetic products and serves as an interesting template for asymmetric synthesis and peptidomimetic design [2]. The compound's specific (2S,3R) stereochemistry, coupled with its constrained framework, drastically reduces conformational freedom, making it a valuable building block for the development of stable foldamers, enzyme inhibitors, and chiral catalysts [2].

Why In-Class β-Amino Acid Analogs Cannot Substitute for (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid in Rigid-Foldamer and Stereospecific Applications


Generic substitution with other bicyclic β-amino acids or acyclic analogs is not viable due to the unique combination of stereochemistry and conformational rigidity inherent to (2S,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid. The specific (2S,3R) configuration dictates the spatial orientation of the amine and carboxylic acid functionalities, which directly impacts the hydrogen-bonding network and overall topology of derived oligomers [1]. Furthermore, the bicyclo[2.2.2]octane scaffold locks the backbone torsion angle (φ1) to a specific value, a constraint that is not present in more flexible cyclic or acyclic β-amino acids. As shown in studies with the related (S)-ABOC scaffold, this rigidity is crucial for stabilizing specific helical secondary structures in polar, apolar, and chaotropic solvents, a feat unattainable with less constrained alternatives [2]. Therefore, substituting this precise stereoisomer with its enantiomer, a diastereomer, or a less rigid analog will result in unpredictable and often detrimental changes to the conformation, stability, and ultimately, the function of the final molecule.

Quantitative Differentiation of (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid: Conformational Rigidity, Stereochemical Impact, and Foldamer Stability


Conformational Lock: Quantifying the Rigidity of the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane scaffold imposes a severe conformational restriction on the β-amino acid backbone. For the closely related (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid ((S)-ABOC) scaffold, the backbone torsion angle φ1 is locked at approximately 55° [1]. This rigid, pre-organized conformation stands in stark contrast to acyclic β-amino acids, which sample a wide range of conformations and lack a predefined φ1 angle. This quantitative lock is the foundational differentiator that enables the predictable design of stable secondary structures in oligomers [1].

Conformational Analysis Foldamer Design Peptidomimetics

Enhanced Hydrogen-Bond Network Stability in Foldamers Versus Acyclic β-Amino Acid Sequences

Incorporation of the constrained bicyclic scaffold into mixed β-peptides results in a significantly more stable hydrogen-bond network compared to sequences composed solely of acyclic β-amino acids. NH/ND NMR exchange experiments and DFT calculations on a 12/10-helix containing the (S)-ABOC scaffold demonstrated specific stabilization of the C10 pseudocycles involving the bridgehead NH of the bicyclic unit [1]. The study explicitly concluded that the β3-hAA/(S)-ABOC helix displayed a more stable hydrogen-bond network than would be expected from a sequence of typical acyclic β-amino acids, attributing this benefit directly to the use of the constrained bicyclic building block [1].

Foldamer Stability Hydrogen Bonding NMR Spectroscopy

Stereochemical Differentiation: The (2S,3R) Configuration as a Critical Parameter

The specific (2S,3R) stereoisomer is not interchangeable with its diastereomers (e.g., (2S,3S) or (2R,3S)) or enantiomers. The synthesis of these compounds via diastereoselective Diels-Alder reactions yields specific enantiopure trans diastereomers ((2S,3S) or (2R,3R)) as major products [1], underscoring that the (2S,3R) configuration represents a distinct chemical entity. While direct comparative activity data between the (2S,3R) and other isomers is not provided in the reviewed literature, the established principle of stereospecificity in biological systems and the documented ability of related bicyclo[2.2.2]octane β-amino acids to undergo efficient enantioseparation on chiral stationary phases [2] highlights that stereochemistry is a primary determinant of molecular recognition and function.

Stereochemistry Asymmetric Synthesis Chiral Resolution

High-Value Application Scenarios for (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid Based on Proven Differentiation


Design and Synthesis of Stable Peptidomimetic Foldamers

Researchers developing novel foldamers should prioritize (2S,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid as a key building block to impart conformational rigidity and enhance hydrogen-bond network stability. As evidenced by studies on analogous scaffolds, its locked φ1 angle of ~55° pre-organizes the backbone for helix formation, while its specific stereochemistry directs the precise topology of the resulting 3D structure [1]. This makes it an ideal candidate for creating stable secondary structures in polar and apolar solvents, a critical requirement for developing functional peptidomimetics with applications in protein-protein interaction inhibition or novel biomaterials [2].

Development of Stereospecific Enzyme Inhibitors and Receptor Ligands

In medicinal chemistry projects aimed at creating enzyme inhibitors or receptor ligands, the precise (2S,3R) stereochemistry of this compound is non-negotiable. The specific spatial orientation of its amine and carboxylic acid groups is crucial for establishing the correct hydrogen-bonding and steric interactions with a biological target's active site. Substituting a different diastereomer, such as the (2S,3S) variant, would likely abolish or drastically reduce target affinity and selectivity due to altered molecular recognition [1]. The compound's rigid core also minimizes the entropic penalty of binding, potentially leading to higher potency.

Construction of Novel Chiral Catalysts for Asymmetric Synthesis

This chiral, conformationally locked β-amino acid is a privileged scaffold for constructing novel organocatalysts or chiral ligands. The rigid bicyclo[2.2.2]octane framework ensures a well-defined and inflexible chiral environment around the catalytic center, which is a primary determinant of enantioselectivity in asymmetric reactions. While specific data for the (2S,3R) derivative is limited in this context, the successful application of related ABOC-derived diamines (DABO) as efficient ligands in copper-catalyzed asymmetric Henry reactions [1] demonstrates the potential of this scaffold class for developing highly enantioselective catalysts. The unique (2S,3R) stereochemistry offers a distinct chiral space to explore for optimizing reaction outcomes.

Development of β-Peptide-Based Therapeutics with Enhanced Proteolytic Stability

β-Amino acids are inherently more resistant to enzymatic degradation than their α-amino acid counterparts. The incorporation of the conformationally constrained (2S,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid into β-peptides further amplifies this advantage [1]. The rigid bicyclic core not only increases proteolytic stability but also promotes the formation of stable secondary structures in physiological environments, a key requirement for orally bioavailable peptide drugs or long-circulating therapeutic agents. This combination of stability and structural predictability makes it a superior choice over acyclic β-amino acids for designing next-generation peptide-based therapeutics.

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